molecular formula C21H30N2O3 B5530393 4-(3-{[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol

4-(3-{[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol

Cat. No. B5530393
M. Wt: 358.5 g/mol
InChI Key: LPXDGNILRYMFEY-UHFFFAOYSA-N
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Description

The molecule is structurally related to compounds that have been synthesized through complex chemical reactions, involving cyclopropylcarbonyl and diazepan-1-yl groups. Such structures are often part of targeted synthetic efforts to explore new chemical entities with potential applications in various fields, including materials science and medicinal chemistry.

Synthesis Analysis

Compounds with similar structural features often involve multistep synthetic routes that might include cyclization reactions, carbonylation, and the introduction of cyclopropyl groups. For instance, the synthesis of related molecules has utilized techniques such as ring-closing metathesis and radical cyclization to afford bicyclic products (Clive & Cheng, 2001).

Molecular Structure Analysis

X-ray crystallography is a common tool for analyzing the molecular structure of complex organic molecules, providing details on the molecular geometry, bond lengths, and angles. For example, structural analysis of similar compounds has revealed details about the mutual orientation of functional groups and the conformation of cyclic structures (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Compounds containing cyclopropylcarbonyl and diazepan-1-yl groups can participate in various chemical reactions, including cycloadditions, which are central to modifying the molecular framework and introducing new functional groups. The reactivity can be influenced by the presence of these groups, leading to selective transformations (Day & Inwood, 1969).

properties

IUPAC Name

cyclopropyl-[4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-21(2,26)10-9-16-5-3-6-18(15-16)20(25)23-12-4-11-22(13-14-23)19(24)17-7-8-17/h3,5-6,15,17,26H,4,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXDGNILRYMFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol

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